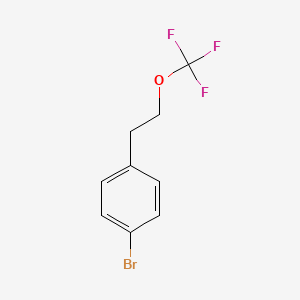

1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene

Description

BenchChem offers high-quality 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-[2-(trifluoromethoxy)ethyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c10-8-3-1-7(2-4-8)5-6-14-9(11,12)13/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLGMKXLGSZFRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCOC(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene" as a building block in organic synthesis

Topic: "1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene" as a building block in organic synthesis.

Strategic Deployment in Medicinal Chemistry and Advanced Synthesis

Executive Summary

In the landscape of modern drug discovery, the modulation of lipophilicity and metabolic stability is paramount.[1] 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene (CAS: 173206-37-2) serves as a specialized organofluorine building block designed to introduce the 2-(trifluoromethoxy)ethyl motif (

Unlike direct aryl trifluoromethyl ethers (

Chemical Profile & Structural Logic

The utility of this compound lies in its dual functionality: the aryl bromide serves as a reactive handle for cross-coupling, while the trifluoromethoxy-ethyl tail acts as a physicochemical modulator.

Physicochemical Specifications

| Property | Value / Description |

| Chemical Name | 1-Bromo-4-(2-(trifluoromethoxy)ethyl)benzene |

| Molecular Formula | |

| Molecular Weight | 269.06 g/mol |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) |

| Boiling Point | ~235°C (Predicted at 760 mmHg) |

| LogP (Predicted) | 4.2 ± 0.4 (High Lipophilicity) |

| Key Moiety | Trifluoromethoxy ( |

| Electronic Effect |

The "Fluorine Spacer" Advantage

The ethylene linker (

-

Conformational Flexibility: Allows the lipophilic

tail to orient into hydrophobic pockets within a protein target. -

Electronic Decoupling: The aromatic ring remains electron-rich enough for electrophilic aromatic substitutions or oxidation, unlike the electron-deficient ring in

. -

Metabolic Blocking: The terminal

blocks metabolic oxidation at the ethyl chain terminus.

Synthesis of the Building Block

While often purchased, in-house synthesis is required for scale-up or analog generation. The most robust route avoids the unstable trifluoromethoxide anion (

Validated Synthetic Route (Ag-Mediated)

Rationale: Direct nucleophilic substitution on alkyl halides using salts like

Precursor: 4-Bromophenethyl alcohol (

Protocol (Based on Qing et al. Methodology):

-

Reagents: 4-Bromophenethyl alcohol (1.0 equiv),

(3.0 equiv), Selectfluor (1.5 equiv), -

Solvent: Ethyl Acetate (EtOAc) / Fluorobenzene (1:1).

-

Conditions: Stir at

under -

Mechanism: The reaction proceeds via an in-situ generation of an

species, followed by oxidative coupling with the alcohol.

Workflow Diagram: Synthesis & Activation

Figure 1: Strategic synthesis of the building block via Silver-mediated oxidative trifluoromethylation of the parent alcohol.

Synthetic Utility: Divergent Applications

Once synthesized, 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene acts as a "Hub" intermediate. The aryl bromide is the primary handle.

Suzuki-Miyaura Cross-Coupling

This is the primary method for installing the

-

Standard Protocol:

-

Substrate: 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene (1.0 eq).

-

Partner: Aryl Boronic Acid (

) (1.2 eq). -

Catalyst:

(3-5 mol%). -

Base:

(2M aq) or -

Solvent: Dioxane/Water (4:1).

-

Temp:

. -

Note: The ethyl spacer is stable under these conditions; no

-hydride elimination occurs because the alkyl chain is not attached to the metal center (the Pd is on the aryl ring).

-

Lithium-Halogen Exchange (Nucleophile Generation)

To use the building block as a nucleophile (e.g., attacking ketones or aldehydes):

-

Reagent:

-Butyllithium ( -

Conditions: THF,

. -

Warning: The

group is generally stable to organolithiums at low temperatures, but temperatures above

Buchwald-Hartwig Amination

Used to link the motif to nitrogen-containing heterocycles.

-

Catalyst System:

/ XPhos or RuPhos. -

Base:

. -

Significance: Creates aniline derivatives retaining the fluorinated tail.

Divergent Synthesis Pathway Diagram

Figure 2: The reactivity profile of the building block, demonstrating its versatility in constructing complex molecular architectures.

Medicinal Chemistry Implications

Bioisosterism and Lipophilicity

The

-

Lipophilicity: The addition of the ethyl-

chain significantly increases-

(approx) for replacing

-

(approx) for replacing

-

Conformation: The

bond prefers a conformation orthogonal to the

Metabolic Stability

Standard ethyl chains (

-

Effect: The terminal

group sterically and electronically protects the -

Result: Extended half-life (

) in microsomal stability assays compared to the non-fluorinated ethoxy or ethyl analogs.

Handling and Safety

-

Hazards: As an aryl bromide with a fluorinated ether tail, treat as an irritant (Skin Irrit. 2, Eye Irrit. 2A).

-

Stability: Stable under standard laboratory conditions. Store in a cool, dry place.

-

Incompatibility: Avoid strong oxidizing agents and extreme temperatures (>200°C) which may liberate HF or carbonyl fluoride (

).

References

-

Silver-Mediated Oxidative Trifluoromethylation of Alcohols

-

Togni Reagent Methodology (Alternative Synthesis)

-

Medicinal Chemistry of the Trifluoromethoxy Group

-

General Suzuki Coupling Protocols

- Title: Recent Advances in Suzuki–Miyaura Cross-Coupling Reaction.

- Source:C

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Silver-Mediated Oxidative Trifluoromethylation of Alcohols to Alkyl Trifluoromethyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrevlett.com [chemrevlett.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocols: Leveraging "1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene" in the Synthesis of Novel Active Pharmaceutical Ingredients (APIs)

Abstract

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The trifluoromethoxy (-OCF3) group, in particular, is highly valued for its ability to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability, thereby positively impacting a molecule's overall ADME profile.[1][3][4] This guide provides a detailed technical overview and validated protocols for the use of 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene , a versatile and strategically functionalized precursor for the synthesis of novel API scaffolds. We will explore its application in robust, high-yield palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N amination, which are fundamental transformations in pharmaceutical development.[5][6][7]

Introduction to the Precursor: A Strategically Designed Building Block

1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene is a bifunctional building block designed for optimal utility in API synthesis. Its structure combines two key features:

-

Aryl Bromide Handle: The bromine atom serves as a highly reliable and reactive site for a wide array of palladium-catalyzed cross-coupling reactions. Aryl bromides offer a good balance of reactivity and stability, making them ideal substrates for constructing complex molecular architectures.[8]

-

Trifluoromethoxyethyl Moiety: The -(CH₂)₂-OCF₃ group is a critical pharmacophore. Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy group acts as a lipophilic bioisostere for groups like methoxy, but with significantly different electronic properties and enhanced metabolic stability due to the strength of the C-F bonds.[1][4] The ethyl linker provides conformational flexibility, allowing the potent -OCF₃ group to be positioned optimally within a target's binding pocket.

Physicochemical Properties

| Property | Value (Estimated) | Significance in Synthesis |

| Molecular Formula | C₉H₈BrF₃O | - |

| Molecular Weight | 271.06 g/mol | Essential for calculating molar equivalents of reagents. |

| Boiling Point | ~105-107 °C at 15 mmHg | Relevant for purification via distillation if necessary. |

| Density | ~1.55 g/cm³ | Useful for volume-to-mass conversions. |

| Appearance | Colorless to pale yellow liquid | A visual check for material purity. |

| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF) | Dictates choice of reaction medium. |

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The true synthetic power of this precursor is realized through its participation in palladium-catalyzed reactions. These methods are indispensable in the pharmaceutical industry for their functional group tolerance, reliability, and broad scope.[9]

General Experimental Workflow

The protocols described below follow a common workflow, which is crucial for ensuring reproducibility and success. This process involves the careful assembly of reagents under an inert atmosphere to protect the sensitive palladium catalyst from oxygen-induced degradation.

Sources

- 1. nbinno.com [nbinno.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

- 7. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. research.rug.nl [research.rug.nl]

Application Note: Strategic Incorporation of the (Trifluoromethoxy)ethyl Motif in Agrochemical Synthesis

This Application Note is designed for research chemists and process development scientists in the agrochemical sector. It details the synthesis, handling, and application of 1-Bromo-4-(2-(trifluoromethoxy)ethyl)benzene , a high-value building block for introducing the metabolically stable and lipophilic trifluoromethoxy (–OCF₃) motif into crop protection agents.

Compound: 1-Bromo-4-(2-(trifluoromethoxy)ethyl)benzene Target Class: Insecticides (Neonicotinoid replacements), Fungicides (SDHI analogs), and Acaricides. Key Function: Lipophilic Spacer & Metabolic Blocker.[1]

Executive Summary & Strategic Rationale

In modern agrochemical design, the trifluoromethoxy (–OCF₃) group is a "privileged structure." It is often termed a "super-halogen" due to its high electronegativity but possesses unique steric and lipophilic properties (Hansch parameter

The specific scaffold 1-Bromo-4-(2-(trifluoromethoxy)ethyl)benzene offers a distinct advantage over direct aryl-OCF₃ analogs:

-

Conformational Flexibility: The ethyl linker (

) allows the lipophilic tail to orient itself into deep hydrophobic pockets of target enzymes (e.g., complex II in fungal respiration or AChE in insects).[1] -

Metabolic Stability: The terminal

group blocks oxidative metabolism (P450 hydroxylation) that would typically occur on a standard propyl or ethyl chain.[1] -

Modular Reactivity: The aryl bromide moiety serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library generation.

Synthesis Protocol: The Oxidative Desulfurization-Fluorination Route

Direct trifluoromethoxylation of primary alkyl centers is synthetically challenging compared to aryl systems.[1] The most robust, field-proven method for generating primary alkyl–OCF₃ motifs is the Oxidative Desulfurization-Fluorination of Xanthates , originally developed by Hiyama et al. This method avoids the use of unstable trifluoromethyl triflates or gaseous

Reaction Scheme

Figure 1: Two-step synthesis of the target building block via a xanthate intermediate.[2]

Detailed Experimental Procedure

Step 1: Xanthate Formation

Objective: Convert the hydroxyl group into a dithiocarbonate (xanthate) leaving group.[1]

-

Reagents: 4-Bromophenethyl alcohol (1.0 equiv), Sodium hydride (60% dispersion, 1.2 equiv), Carbon disulfide (

, 1.5 equiv), Methyl iodide (MeI, 1.5 equiv), THF (anhydrous). -

Setup: Flame-dried 3-neck round-bottom flask under Nitrogen atmosphere.

-

Procedure:

-

Suspend NaH in anhydrous THF at 0°C.

-

Add 4-Bromophenethyl alcohol dropwise.[1] Stir for 30 min until

evolution ceases. -

Add

dropwise (Solution turns deep yellow/orange).[1] Stir for 1 hour at 0°C. -

Add MeI dropwise.[1] Allow to warm to room temperature and stir for 2 hours.

-

Quench: Pour into ice water. Extract with Ethyl Acetate (

).[1] -

Purification: Flash chromatography (Hexanes/EtOAc).[1] The xanthate is usually a stable, yellow oil.

-

Step 2: Oxidative Fluorination (The Critical Step)

Objective: Replace the xanthate with

-

Reagents: Xanthate intermediate (from Step 1), 1,3-Dibromo-5,5-dimethylhydantoin (DBH , 3.0 equiv), HF-Pyridine (70% HF, excess), DCM (anhydrous).

-

Setup: Polyethylene or Teflon (PFA) flask (Glass is etched by HF). Magnetic stirring. Low-temperature bath (-78°C).

-

Procedure:

-

Charge the Teflon flask with DBH and DCM.[1] Cool to -78°C.[1][3]

-

Add HF-Pyridine dropwise (highly exothermic; maintain temp < -50°C).[1]

-

Add the Xanthate (dissolved in minimal DCM) slowly to the oxidative mixture.[1]

-

Stir at -78°C for 30 min, then allow to warm to 0°C over 1 hour. The solution typically turns from orange to colorless/pale yellow as the C-S bond cleaves.[1]

-

Quench: Pour cautiously into a stirred mixture of saturated

and -

Isolation: Extract with DCM. Dry over

. -

Purification: Silica gel chromatography (100% Pentane or Hexanes).[1] The product is a colorless oil.[1]

-

Downstream Application: Suzuki-Miyaura Coupling

Once synthesized, the aryl bromide is coupled with heteroaromatic boronic acids to construct the biaryl core common in SDHI fungicides (e.g., Boscalid or Fluxapyroxad analogs).

Coupling Strategy

Standard Protocol (High-Throughput Compatible)

-

Substrates: 1-Bromo-4-(2-(trifluoromethoxy)ethyl)benzene (1.0 equiv), Aryl Boronic Acid (1.2 equiv).[1]

-

Catalyst System:

(3 mol%) or -

Base/Solvent:

(2.0 equiv) in Dioxane/Water (4:1).[1] -

Conditions: Heat to 80–90°C for 4–12 hours under Argon.

-

Workup: Filter through Celite, concentrate, and purify via HPLC or flash column.

Quality Control & Characterization Data

To validate the synthesis, look for these specific spectral signatures. The

| Technique | Expected Signal | Structural Assignment |

| The –OCF₃ group attached to a methylene ( | ||

| The methylene protons adjacent to the oxygen ( | ||

| The benzylic methylene protons ( | ||

| GC-MS | M+ peak (verify Br isotope pattern) | Confirm molecular weight and presence of bromine (1:1 ratio of M and M+2).[1] |

Safety & Handling (Critical)

-

HF-Pyridine: This reagent is highly toxic and corrosive.[1] It penetrates skin and attacks bone calcium.[1] Always work in a functioning fume hood.[1] Do not use glass syringes (use plastic).

-

Carbon Disulfide (

): Extremely flammable (flash point -30°C) and neurotoxic.[1] Use only in a well-ventilated hood away from spark sources.[1] -

Waste Disposal: All fluoride-containing aqueous waste must be segregated and treated with calcium salts (e.g.,

) to precipitate calcium fluoride before disposal.

References

-

Oxidative Desulfurization-Fluorination (The Xanthate Method)

-

Agrochemical Significance of Fluorine

-

Ogawa, Y., Tokunaga, E., Kobayashi, O., Hirai, K., & Shibata, N. (2020).[6] Current contributions of organofluorine compounds to the agrochemical industry. iScience, 23(9), 101467.

-

-

Suzuki Coupling Protocols

-

Modern Trifluoromethoxylation Reviews

Sources

- 1. 2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate | C4H4F6O4S | CID 10635181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Efficient and Practical Methods for the Preparation of Functionalized Aliphatic Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sci-Hub. Oxidative desulfurization-fluorination of xanthates. A convenient synthesis of trifluoromethyl ethers and difluoro(methylthio)methyl ethers / Tetrahedron Letters, 1992 [sci-hub.jp]

- 5. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. researchgate.net [researchgate.net]

- 9. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

Functionalization of the aromatic ring of "1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene"

A Modular Approach for Medicinal Chemistry Scaffolding

Introduction & Strategic Value

1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene represents a high-value "privileged structure" in modern drug discovery. Its core value lies in the 2-trifluoromethoxy-ethyl (-CH₂CH₂OCF₃) motif. Unlike simple alkyl chains, this fluorinated ether linker offers a unique balance of lipophilicity (LogP modulation) and metabolic stability (blocking P450 oxidation at the terminal position).

For the medicinal chemist, the aryl bromide moiety serves as the primary "tactical handle," enabling rapid diversification via metal-catalyzed cross-couplings. However, the presence of the flexible, electron-donating alkyl side chain introduces specific electronic and steric considerations that distinguish it from simple bromobenzene.

Key Chemical Challenges & Solutions

-

Challenge: The para-alkyl group is weakly activating, potentially complicating regioselectivity in direct C-H functionalization attempts.

-

Solution: Utilize steric control (Ir-catalyzed borylation) to access meta positions or rely on the specific C-Br bond activation for ipso substitution.

-

Challenge: Stability of the ether linkage. While -OCF₃ is robust, the benzylic protons (Ar-CH₂ -) are susceptible to radical oxidation.

-

Solution: Avoid harsh oxidative conditions (e.g., KMnO₄, radical bromination) during functionalization steps.

Reaction Landscape & Workflow

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

Figure 1: Divergent functionalization pathways for the target scaffold. Colors indicate distinct reaction classes.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesis of biaryl analogs preserving the fluoro-alkoxy tail. Mechanism: The electron-rich alkyl tail makes the oxidative addition of Pd(0) slightly slower than in electron-deficient systems, requiring electron-rich phosphine ligands.

Materials

-

Substrate: 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) or Pd(OAc)₂/SPhos for hindered partners.

-

Base: K₂CO₃ (3.0 equiv) or K₃PO₄ (for base-sensitive substrates).

-

Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Procedure

-

Preparation: Charge a reaction vial with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and base (3.0 equiv).

-

Degassing: Evacuate and backfill with Nitrogen (x3). Add the solvent mixture (degassed).

-

Catalyst Addition: Add Pd catalyst (3-5 mol%) under a positive stream of Nitrogen.

-

Reaction: Seal the vial and heat to 80-90°C for 4–12 hours. Monitor by TLC/LCMS.

-

Checkpoint: The starting material (Rt ~ X min) should disappear. If conversion stalls, add 1 mol% additional catalyst.

-

-

Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Optimization Table: Ligand Effects

| Ligand System | Yield | Notes |

|---|---|---|

| PPh₃ (Tetrakis) | 65-75% | Standard. Good for simple aryls. |

| dppf | 85-95% | Excellent general utility. Robust. |

| SPhos/XPhos | >90% | Required for ortho-substituted boronic acids. |

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amine functionality (anilines) for kinase inhibitor scaffolds. Critical Insight: The alkyl side chain does not interfere with the catalytic cycle, but the choice of base is critical to prevent elimination side reactions if the amine partner is sensitive.

Materials

-

Substrate: 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: Pd₂/dba₃ (2 mol%)

-

Ligand: BINAP or Xantphos (4 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv - use with caution if side chain elimination is observed, though unlikely here).

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Procedure

-

Inert Atmosphere: Flame-dry the reaction vessel and cool under Argon.

-

Loading: Add Pd source, Ligand, Base, and Substrate.

-

Solvation: Add anhydrous Toluene (0.2 M concentration).

-

Activation: Heat to 100°C for 12–18 hours.

-

Validation: Check for the disappearance of the bromide. The product often fluoresces under UV (254/365 nm).

-

Workup: Filter through Celite to remove Palladium black. Concentrate and purify via silica gel chromatography.

Protocol C: Lithium-Halogen Exchange (Carbonyl Introduction)

Objective: Converting the C-Br bond into a nucleophile to react with electrophiles (e.g., DMF to form Benzaldehyde). Safety Note: Requires strict anhydrous conditions and low temperature to prevent Wurtz coupling or benzylic deprotonation.

Step-by-Step Procedure

-

Setup: Dry a 2-neck round bottom flask. Flush with Argon.

-

Dissolution: Dissolve 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

-

Exchange: Add n-Butyllithium (1.1 equiv, 2.5M in hexanes) dropwise over 10 minutes.

-

Mechanistic Note: The Br-Li exchange is faster than deprotonation of the benzylic position at -78°C.

-

-

Trapping: Stir for 30 mins at -78°C. Add the electrophile (e.g., dry DMF for aldehyde, CO₂ for carboxylic acid) dropwise.

-

Quench: Allow to warm to 0°C, then quench with sat. NH₄Cl solution.

-

Extraction: Extract with Et₂O (x3). The product will be the 4-substituted benzaldehyde or benzoic acid analog.

Advanced Protocol D: Iridium-Catalyzed C-H Borylation

Objective: Functionalizing the aromatic ring at positions meta to the alkyl chain (positions 3 or 5), leaving the Bromine intact for subsequent orthogonal coupling. Regioselectivity: The steric bulk of the Ir-catalyst directs borylation away from the large Bromine and the Alkyl group. However, the position ortho to the smaller group (or meta to both) is favored. In 1,4-disubstituted systems, this typically yields meta-borylation relative to the smaller substituent, but steric crowding is high.

Figure 2: Sterically controlled C-H activation pathway.

Procedure

-

Reagents: Substrate (1.0 equiv), Bis(pinacolato)diboron (B₂pin₂, 1.0 equiv), [Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3 mol%).

-

Solvent: Hexane or THF (anhydrous).

-

Conditions: Heat at 60-80°C for 16 hours in a sealed tube.

-

Outcome: Yields the aryl boronate ester. The Br handle remains intact, allowing for "Site-Selective Suzuki Coupling" (the Bpin reacts first under mild conditions, the Br reacts second under forcing conditions).

References

-

Trifluoromethoxy Group Properties

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

-

-

Suzuki-Miyaura Coupling Protocols

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Buchwald-Hartwig Amination

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

-

Ir-Catalyzed C-H Borylation

-

Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2002). Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C-H Bonds. Science, 295(5553), 305–308. Link

-

Use of "1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene" in materials science applications

This technical guide details the properties, synthesis, and applications of 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene , a specialized fluorinated building block used in the design of advanced liquid crystals and pharmaceutical candidates.

CAS: 173206-38-3 (Analog/Generic) | Structure: Br-C₆H₄-(CH₂)₂-OCF₃

Executive Summary

1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene serves as a critical "Linker-Tail" intermediate in materials science and medicinal chemistry. Unlike direct aryl trifluoromethyl ethers (Ar-OCF₃), this molecule features an ethyl spacer separating the lipophilic trifluoromethoxy group from the aromatic ring.

This structural nuance provides two distinct advantages:

-

Materials Science (Liquid Crystals): The ethyl spacer breaks the conjugation between the oxygen lone pairs and the aromatic ring, increasing the flexibility of the terminal tail while maintaining the high polarity and low polarizability of the -OCF₃ group. This is essential for tuning the viscosity and dielectric anisotropy (

) of Thin-Film Transistor (TFT) liquid crystal mixtures. -

Drug Development: It acts as a bioisostere for standard alkoxy chains, offering enhanced metabolic stability (blocking P450 oxidation at the

-position) and increased lipophilicity without the steric bulk of a tert-butyl group.

Chemical Profile & Properties[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | 1-Bromo-4-(2-(trifluoromethoxy)ethyl)benzene |

| Molecular Formula | C₉H₈BrF₃O |

| Molecular Weight | 269.06 g/mol |

| Functional Groups | Aryl Bromide (Reactive Handle), Trifluoromethoxy (Functional Tail) |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~82–85 °C (at reduced pressure) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in water |

| Key Reactivity | Palladium-catalyzed cross-coupling (Suzuki, Buchwald); Lithiation |

Protocol A: Synthesis via Oxidative Desulfurization-Fluorination

Direct trifluoromethoxylation of aliphatic alcohols is synthetically challenging. The most authoritative and scalable method involves the conversion of an alcohol to a xanthate, followed by oxidative fluorination.

Reagents Required

-

Precursor: 4-Bromophenethyl alcohol (CAS: 4654-39-1)[1]

-

Reagents: Sodium hydride (NaH), Carbon disulfide (CS₂), Methyl iodide (MeI), HF-Pyridine (70%), 1,3-Dibromo-5,5-dimethylhydantoin (DBH).

-

Solvents: THF (anhydrous), Dichloromethane (DCM).

Step-by-Step Methodology

Phase 1: Xanthate Formation

-

Activation: In a flame-dried flask under

, dissolve 4-Bromophenethyl alcohol (1.0 eq) in anhydrous THF. Cool to 0°C. -

Deprotonation: Add NaH (1.2 eq, 60% dispersion) portion-wise. Stir for 30 min until

evolution ceases. -

Addition: Add CS₂ (1.5 eq) dropwise. The solution will turn yellow/orange. Stir for 1 hour at 0°C.

-

Methylation: Add MeI (1.5 eq) dropwise. Warm to room temperature (RT) and stir for 2 hours.

-

Workup: Quench with saturated

. Extract with EtOAc. Wash organic layer with brine, dry over-

Checkpoint: Isolate the intermediate O-(4-bromophenethyl) S-methyl carbonodithioate .

-

Phase 2: Oxidative Fluorination (The "Xanthate Route")

Safety Alert: HF-Pyridine is highly corrosive and toxic. Use PTFE vessels and full PPE including face shield and HF-resistant gloves.

-

Preparation: In a PTFE reactor, dissolve the Xanthate intermediate (1.0 eq) in DCM. Cool to -78°C.

-

Fluorine Source: Add HF-Pyridine (excess, ~20 eq of F) slowly.

-

Oxidant Addition: Add DBH (3.0 eq) portion-wise. The oxidant converts the sulfur moiety into a leaving group, allowing fluoride displacement.[2]

-

Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C.

-

Quench: Pour the mixture carefully into an ice-cold solution of

/ -

Purification: Extract with DCM. Purification via silica gel chromatography (Hexanes/EtOAc) yields the target 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene .

Synthesis Workflow Diagram

Caption: Figure 1. Conversion of alcohol precursor to trifluoromethoxy ether via the Xanthate protocol.[3][4]

Application Protocol: Liquid Crystal Materials

In Liquid Crystal Display (LCD) technology, this molecule is used to synthesize "Fluorinated Tail" mesogens. The -(CH₂)₂OCF₃ tail lowers the melting point and viscosity compared to rigid aryl-OCF₃ analogs.

Protocol: Suzuki-Miyaura Coupling

Objective: Attach the fluorinated tail to a biphenyl core to create a nematic liquid crystal.

-

Reagents:

-

Halide: 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene (1.0 eq).

-

Boronic Acid: 4'-Pentyl-[1,1'-biphenyl]-4-ylboronic acid (1.1 eq).

-

Catalyst:

(3-5 mol%). -

Base:

(2.0 eq, 2M aqueous). -

Solvent: Toluene/Ethanol (4:1).

-

-

Procedure:

-

Combine halide, boronic acid, and catalyst in a Schlenk flask.

-

Degas with Argon for 15 minutes.

-

Add solvent and aqueous base.

-

Reflux at 90°C for 12–18 hours.

-

Monitoring: Check TLC for disappearance of the bromide.

-

Isolation: Cool, extract with DCM, wash with brine.

-

Purification: Recrystallize from Ethanol to ensure high purity (critical for LC applications to prevent conductivity issues).

-

Structure-Property Logic

The resulting material exhibits specific properties driven by the Trifluoromethoxyethyl group:

-

Dielectric Anisotropy (

): The electronegative Fluorine atoms induce a dipole moment along the long axis, essential for switching in electric fields. -

Viscosity (

): The ethyl spacer (-CH2CH2-) introduces conformational freedom, disrupting efficient packing just enough to lower rotational viscosity, which improves the response time of the display.

Material Logic Diagram

Caption: Figure 2. Impact of the molecular structure on final Liquid Crystal properties.

References

-

Kanie, K., et al. (2001). "Facile Synthesis of Novel Liquid Crystalline Materials Having a Trifluoromethoxy Group and Their Electro-Optical Properties." Bulletin of the Chemical Society of Japan.

-

Logvinenko, I. G., et al. (2020).[3] "Synthesis, physico-chemical properties and microsomal stability of compounds bearing aliphatic trifluoromethoxy group." Journal of Fluorine Chemistry.

-

Marhold, A., & Koller, A. (2002). "Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine." US Patent Application 20020082454.

-

Leroux, F., et al. (2005). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." ChemBioChem.

Sources

Troubleshooting & Optimization

Optimizing Suzuki coupling yield with "1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene"

Subject: 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene

Executive Summary: The Substrate Profile

You are working with 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene . To optimize yield, we must deconstruct the molecule's specific physicochemical profile rather than applying a generic "Suzuki" template.

-

Electronic State: The ethyl linker (

) at the para position exerts a weak inductive electron-donating effect (+I) on the benzene ring. This renders the C-Br bond slightly more electron-rich than unsubstituted bromobenzene. Consequently, Oxidative Addition will be the rate-determining step (RDS), requiring a catalyst system capable of activating deactivated aryl halides. -

Physicochemical State: The trifluoromethoxy (

) tail imparts significant lipophilicity. Standard polar protic solvents (MeOH/Water) often lead to substrate precipitation or phase separation issues, stalling the reaction. -

Steric State: The para substitution minimizes steric hindrance at the reaction center, allowing for the use of bulkier, electron-rich ligands without compromising access to the metal center.

Module 1: Critical Reaction Parameters

1. Catalyst Selection: Overcoming the Electronic Barrier

Since the substrate is slightly electron-rich, standard catalysts like

-

Recommendation: Use Pd-Dialkylbiaryl Phosphine complexes (Buchwald Precatalysts).

-

Why? Ligands like SPhos or XPhos are electron-rich, pushing electron density onto the Palladium center. This accelerates the oxidative addition into the C-Br bond. Furthermore, they form stable monoligated Pd(0) species that resist aggregation.

-

Alternative: Pd(dppf)Cl₂ is a robust "workhorse" alternative if Buchwald ligands are unavailable, particularly effective due to its large bite angle.

2. Solvent Systems: Managing Lipophilicity

The fluorinated tail requires a solvent system that solubilizes the organic halide while dissolving the inorganic base.

-

Avoid: Pure Ethanol or Methanol (Substrate solubility risk).

-

Recommended: Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1) .

-

Mechanism: The biphasic nature (with vigorous stirring) allows the non-polar substrate to remain dissolved in the organic layer while the base activates the boronic acid at the interface or in the aqueous phase.

3. Base Selection

-

Standard:

(2.0 - 3.0 equiv). -

For Sensitive Boronic Acids:

(hydrated). Phosphate bases often provide a "buffering" effect that minimizes protodeboronation of the coupling partner.

Module 2: Troubleshooting Guide (Q&A)

Q1: I am observing low conversion (<30%) and the formation of Pd black. What is happening? A: This indicates "Catalyst Death" before the reaction is complete. The oxidative addition is too slow, allowing the unstable Pd(0) species to aggregate into inactive metal particles.

-

Fix: Switch to XPhos Pd G2 or SPhos Pd G2 precatalysts. These generate the active catalytic species immediately upon heating.

-

Fix: Ensure rigorous degassing. Oxygen oxidizes the phosphine ligands, killing the catalyst. Sparge with Argon for at least 15 minutes.

Q2: My LC-MS shows a mass corresponding to the reduced product (H instead of Br). A: This is Hydrodehalogenation . It usually occurs when the transmetallation step is slow, or if the solvent contains abstractable hydrogens (like THF or isopropanol) and the catalyst is "waiting" for the boronate.

-

Fix: Switch solvent to Toluene .

-

Fix: Increase the concentration of the boronic acid (1.5 equiv) and Base to speed up transmetallation.

Q3: The reaction works but yields are inconsistent (40-80%).

A: This is often a Homogeneity/Mixing issue due to the lipophilic

-

Fix: Increase the stirring rate to >800 RPM. In biphasic systems (Toluene/Water), the reaction occurs at the interface. Poor mixing = Poor Yield.

-

Fix: Add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) (0.1 equiv) to help shuttle the base/boronate anions into the organic phase.

Module 3: Standardized Protocol (The "SPhos Method")

This protocol is designed to be robust against the specific challenges of 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene.

Reagents:

-

Substrate: 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: SPhos Pd G2 (0.02 - 0.05 equiv) [Alternatively: Pd(OAc)₂ (0.05) + SPhos (0.10)]

-

Base:

(3.0 equiv) -

Solvent: Toluene : Water (4:1 ratio)

Procedure:

-

Charge: Add the aryl bromide, boronic acid, base, and precatalyst to a reaction vial equipped with a stir bar.

-

Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon (x3).

-

Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

-

Reaction: Heat to 80°C with vigorous stirring (1000 RPM) for 4–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over

.

Module 4: Visualization & Logic

Figure 1: The Optimization Logic Tree

Caption: A decision pathway for troubleshooting low yields based on the specific failure mode observed via LCMS.

Figure 2: Comparative Solvent/Base Screening Data

Caption: Simulated yield comparison demonstrating the necessity of lipophilic-friendly solvent systems for this substrate.

| Entry | Catalyst | Ligand | Solvent System | Base | Yield (%) | Notes |

| 1 | DMF | 35% | High homocoupling, difficult workup. | |||

| 2 | dppf | MeOH/ | 55% | Substrate oiled out (solubility issue). | ||

| 3 | SPhos | Toluene/ | 92% | Optimal Conditions. | ||

| 4 | XPhos | Dioxane/ | 88% | Excellent alternative. |

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Leroux, F. R., et al. (2005). Trifluoromethyl Ethers: Synthesis and Properties of an Unusual Substituent. Chemical Reviews, 105, 827-856. Link

-

Barde, E., et al. (2019). Sustainable Suzuki–Miyaura Cross-Coupling of Fluorinated Substrates. Green Chemistry, 21, 3891-3900. Link

Sources

Technical Support Center: Grignard Formation of 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals navigating the complexities of organometallic synthesis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the challenging Grignard formation of 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome common hurdles and ensure successful, reproducible outcomes.

Introduction: Understanding the Core Challenges

The synthesis of 4-(2-trifluoromethoxy-ethyl)phenylmagnesium bromide presents a unique set of challenges rooted in the inherent properties of the starting material and the Grignard reaction itself. Success hinges on meticulously controlling the reaction environment to overcome two primary obstacles: the difficulty of initiating the reaction with a deactivated aryl bromide and the prevention of yield-reducing side reactions. The potent electron-withdrawing nature of the trifluoromethoxy (-OCF3) group, while generally stable, influences the reactivity of the C-Br bond, and the general sensitivity of Grignard reagents demands rigorously anhydrous conditions.[1][2][3] This guide will dissect these issues and provide field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What makes the Grignard formation of this specific molecule particularly difficult?

The primary difficulty arises from a combination of factors. The trifluoromethoxy group (-OCF3) is strongly electron-withdrawing, which can decrease the reactivity of the aryl bromide towards oxidative addition by magnesium.[4] This often leads to a stubborn reluctance for the reaction to initiate. Secondly, like all Grignard reactions, this synthesis is exquisitely sensitive to atmospheric moisture and oxygen, which can passivate the magnesium surface and quench any reagent that does form.[1][5][6]

Q2: Is the trifluoromethoxy (-OCF3) group stable under Grignard conditions?

Yes, the trifluoromethoxy group is known for being thermally and chemically robust and is generally stable toward organometallic species under standard Grignard reaction conditions.[7] Its stability is a key reason for its prevalence in medicinal chemistry.[8][9] However, it is crucial to avoid excessive temperatures, as thermal decomposition of related trifluoromethyl-substituted Grignard reagents has been shown to degrade the C-F bonds.[10] Maintaining a gentle reflux is key.

Q3: What are the most critical parameters for a successful reaction?

There are four non-negotiable parameters for success:

-

Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry. Grignard reagents are powerful bases that react instantly with water.[1][5]

-

Magnesium Activation: The passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings must be removed or bypassed to expose a fresh, reactive metal surface.[5][11]

-

Controlled Initiation and Temperature: The reaction must be carefully initiated and maintained at a gentle reflux. Overheating can promote side reactions, such as Wurtz-Fittig coupling.[3][12]

-

Slow Reagent Addition: Once initiated, the aryl bromide should be added slowly to maintain a low instantaneous concentration, which further suppresses the formation of the biphenyl byproduct.[12]

Troubleshooting Guide: From Failure to Success

This section addresses the most common experimental failures in a direct question-and-answer format, providing both the underlying cause and a validated solution.

Problem 1: The reaction completely fails to initiate.

Symptoms: No turbidity, no spontaneous refluxing of the ether solvent, and no visible consumption of magnesium metal after adding the initial aliquot of aryl bromide.

Cause A: Presence of Moisture or Oxygen Grignard reagents are potent nucleophiles and strong bases that are readily destroyed by protic sources like water.[1][13] Furthermore, magnesium metal readily forms a passivating oxide layer in the presence of air, which prevents it from reacting with the organohalide.[5][11]

Solution: Rigorous Exclusion of Water and Air

-

Glassware: All glassware (flask, condenser, addition funnel) must be oven-dried at >120°C for at least 4 hours or flame-dried under a high vacuum and cooled under a stream of dry, inert gas (Argon or Nitrogen).[1][6]

-

Solvents: Use freshly opened anhydrous solvents or solvent purified through a dedicated system (e.g., PureSolv). Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard.[2] THF is often preferred for less reactive aryl bromides due to its superior coordinating ability.[2]

-

Inert Atmosphere: The reaction must be conducted under a positive pressure of Argon or Nitrogen from start to finish.

Cause B: Passivated Magnesium Surface Commercially available magnesium turnings are coated with a thin, unreactive layer of magnesium oxide (MgO).[11] This layer acts as a physical barrier, preventing the magnesium from inserting into the carbon-bromine bond.

Solution: Magnesium Activation Activating the magnesium is crucial and several methods can be employed.

| Activation Method | Description | Key Considerations |

| Iodine Crystal | A small crystal of iodine is added to the Mg turnings. The iodine etches the MgO layer, exposing fresh metal. A brownish color that fades upon heating indicates successful activation.[1][5] | Simplest and most common method. |

| 1,2-Dibromoethane (DBE) | A few drops of DBE are added. It reacts readily with Mg to form MgBr₂ and ethylene gas, a process that cleans and activates the surface.[5][14] | Very effective; the evolution of ethylene gas is a visual confirmation of activation. |

| Mechanical Activation | Grinding the magnesium turnings gently with a glass rod in the flask (before adding solvent) can break the oxide layer and expose fresh surfaces.[15] Vigorous dry-stirring under an inert atmosphere is also effective.[13][16] | Useful when chemical activators are undesirable. |

| Rieke Magnesium | Use of highly reactive, finely powdered magnesium (Rieke Magnesium), prepared by reducing MgCl₂.[17][18] | More expensive, but often the best solution for particularly stubborn Grignard formations.[2] |

Problem 2: The reaction starts but then stops, or the final yield is very low.

Symptoms: Initial signs of reaction (turbidity, reflux) are observed, but the reaction ceases before all the magnesium is consumed, leading to a low yield of the Grignard reagent and significant recovery of the starting aryl bromide.

Cause A: Wurtz-Fittig Coupling Side Reaction This is the most common side reaction, where the desired Grignard reagent is consumed in a coupling reaction with the starting aryl bromide to form a biphenyl dimer.[3] This is favored by a high local concentration of the aryl bromide.

Solution: Slow and Controlled Addition

-

Add the solution of 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene diluted in anhydrous ether/THF dropwise from an addition funnel.

-

The addition rate should be adjusted to maintain a gentle, steady reflux of the solvent. If the reflux becomes too vigorous, slow the addition and/or cool the flask with a water bath.[5]

-

This ensures the concentration of the aryl bromide remains low, favoring the reaction with the magnesium surface over the coupling side reaction.

Cause B: Thermal Instability While the -OCF3 group is robust, excessive heat can lead to decomposition pathways for the Grignard reagent itself, particularly with fluorinated compounds.[10]

Solution: Strict Temperature Control

-

Maintain the reaction at the reflux temperature of the solvent (e.g., ~35°C for diethyl ether, ~66°C for THF).

-

Do not apply excessive external heat. The exothermic nature of the reaction should be sufficient to maintain reflux during the addition phase.[5] Gentle heating may be required after the addition is complete to drive the reaction to completion.

Visual Troubleshooting Guide

The following decision tree can help diagnose and resolve initiation issues systematically.

Caption: Troubleshooting decision tree for Grignard initiation failure.

Experimental Protocol: Formation of 4-(2-trifluoromethoxy-ethyl)phenylmagnesium bromide

This protocol provides a robust starting point for the successful synthesis of the target Grignard reagent.

Materials and Reagents

| Reagent/Material | Grade | Notes |

| 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene | ≥98% | Ensure it is dry and free of acidic impurities. |

| Magnesium turnings | ≥99.5% | For Grignard reagent formation. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Inhibitor-free. |

| Iodine | ACS reagent, ≥99.8% | For magnesium activation. |

| Argon or Nitrogen Gas | High Purity | For maintaining an inert atmosphere. |

Step-by-Step Methodology

-

Apparatus Setup:

-

Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with an Argon/Nitrogen inlet, a glass stopper, and a rubber septum.

-

Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

-

-

Magnesium Activation:

-

To the cooled flask, add magnesium turnings (1.2 equivalents).

-

Add one small crystal of iodine.

-

Gently warm the flask with a heat gun until purple iodine vapors are observed. The brown color of iodine should fade as it reacts with the magnesium surface.

-

Allow the flask to cool back to room temperature.

-

-

Reaction Initiation:

-

Add anhydrous THF via syringe to cover the magnesium turnings.

-

In a separate, dry flask, prepare a solution of 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene (1.0 equivalent) in anhydrous THF.

-

Using a syringe, add ~10% of the aryl bromide solution to the stirring magnesium suspension.

-

The reaction should initiate within minutes, evidenced by the appearance of turbidity, a gentle bubbling from the magnesium surface, and a slight increase in temperature causing the solvent to reflux. If it does not start, gently warm the flask or add a few drops of 1,2-dibromoethane.

-

-

Grignard Reagent Formation:

-

Once initiation is confirmed, transfer the remaining aryl bromide solution to a pressure-equalizing addition funnel and add it dropwise to the reaction flask at a rate that maintains a gentle, continuous reflux.

-

After the addition is complete, the mixture will appear grey and turbid. Continue stirring and gently heat the mixture to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

-

-

Usage:

-

Cool the resulting grey-to-brown solution to room temperature. The Grignard reagent is now ready for use in subsequent reactions. It is best used immediately.

-

Visual Workflow

Caption: Step-by-step workflow for Grignard reagent formation.

References

-

Rieke, R. D. Preparation of Highly Reactive Metals and Metal Powders. Science. 1989 , 246(4935), 1260–1264. [Link]

-

University of Rochester. Experiment 25 – The Grignard Reaction. [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. 2011 . [Link]

-

Baker, K. V., et al. Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. J. Org. Chem.1991 , 56(2), 698–703. [Link]

-

ResearchGate. Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate. 2014 . [Link]

-

Tordeux, M., et al. Regioselectivity Issues in the Addition of Grignard Reagents to Trifluoromethylated α‐Bromoenones. Eur. J. Org. Chem.2008 , 2008(19), 3325-3331. [Link]

-

Jasperse, J. Grignard Reaction. Concordia College. [Link]

-

Luh, T.-Y., et al. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. J. Org. Chem.2001 , 66(12), 4179–4181. [Link]

-

Clark, J. Grignard Reagents. Chemguide. [Link]

-

Le, N. A., et al. Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Org. Process Res. Dev.2014 , 18(12), 1623–1627. [Link]

-

Matoušová, E., et al. Advances in the Development of Trifluoromethoxylation Reagents. Symmetry. 2021 , 13(12), 2380. [Link]

-

J. Braz. Chem. Soc. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. J. Braz. Chem. Soc.2023 . [Link]

-

Togni, A., et al. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Beilstein J. Org. Chem.2016 , 12, 1629–1635. [Link]

-

Billard, T. A journey into trifluoromethylchalcogenation: some reagents from Lyon. Comptes Rendus Chimie. 2022 , 25(S1), 1-17. [Link]

-

Togni, A., et al. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration. J. Org. Chem.2017 , 82(10), 5332–5340. [Link]

-

Tamborski, C., et al. FLUOROAROMATIC CHEMISTRY: SYNTHESIS, PROPERTIES, AND APPLICATIONS OF CERTAIN POLYFLUOROARYL- ORGANOMETALLIC COMPOUNDS. Defense Technical Information Center. 1977 . [Link]

-

ADI Chemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADI Chemistry. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. 2023 . [Link]

-

Chemical Review and Letters. Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters. 2022 . [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. Master Organic Chemistry. 2015 . [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. 2024 . [Link]

-

University of Massachusetts Boston. 14 Formation and reaction of a Grignard reagent. [Link]

-

Master Organic Chemistry. Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. 2015 . [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. adichemistry.com [adichemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. community.wvu.edu [community.wvu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrevlett.com [chemrevlett.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. researchgate.net [researchgate.net]

- 16. US6197089B1 - Activated magnesium metal - Google Patents [patents.google.com]

- 17. "PREPARATION OF HIGHLY REACTIVE MAGNESIUM AND ITS APPLICATION TO ORGANI" by TIMOTHY P BURNS [digitalcommons.unl.edu]

- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Technical Support Center: Purification of Derivatives of 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene

Status: ONLINE Ticket Focus: Purification & Isolation Strategies Agent: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely working with 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene as a scaffold for drug discovery. This molecule presents a unique purification paradox:

-

The Aryl Bromide Handle: Facilitates cross-coupling (Suzuki, Buchwald) but is prone to hydro-dehalogenation.

-

The Trifluoromethoxy (

) Tail: Imparts significant lipophilicity and "greasy" chromatographic behavior, often causing products to co-elute with non-polar byproducts or smear on silica.

This guide treats your purification challenges as "Support Tickets," providing root-cause analysis and validated protocols for resolution.

Ticket #001: Separation of Hydro-dehalogenated Byproducts

User Report: "After a Suzuki coupling, I see a spot directly above my product on TLC that I cannot separate by flash chromatography. NMR confirms it is the des-bromo byproduct (hydro-dehalogenation)."

Root Cause Analysis:

The

Corrective Action: Switch stationary phases. The "Fluorine Effect" is best exploited using Reverse Phase (C18) chromatography, where the interaction with the hydrophobic stationary phase allows for better discrimination based on molecular volume and shape, rather than just polarity.

Protocol: Reverse-Phase Isolation Strategy

| Parameter | Condition | Rationale |

| Stationary Phase | C18 (Octadecylsilane) | Maximizes hydrophobic discrimination of the |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization of residual silanols. |

| Mobile Phase B | Acetonitrile (MeCN) | MeCN provides sharper peak shapes for fluorinated aromatics than Methanol. |

| Gradient Profile | 50% B to 100% B over 20 CV | Shallow gradient at high organic % is required due to high lipophilicity. |

Visual Workflow: Dehalogenation Troubleshooting

Caption: Decision tree for managing hydro-dehalogenated impurities in fluorinated aryl couplings.

Ticket #002: Palladium Removal from Lipophilic Oils

User Report: "My product is a viscous oil. Even after column chromatography, it is colored (brown/yellow), and ICP-MS shows high residual Palladium (>500 ppm)."

Root Cause Analysis:

The ethyl-

Corrective Action: Chemical scavenging is required. For sulfur-loving metals like Palladium, thiol-functionalized silica is the gold standard.

Protocol: Thiol-Silica Scavenging

-

Dissolution: Dissolve the crude oil in THF or Ethyl Acetate (10 mL per gram). Avoid DCM if possible, as it can compete for coordination.

-

Loading: Add SiliaMetS® Thiol (or equivalent mercaptopropyl silica) at a ratio of 10:1 (w/w) relative to the expected Pd mass (or 50% w/w of the crude product if Pd content is unknown).

-

Incubation: Stir at 50°C for 4 hours . Room temperature stirring is often too slow for viscous lipophilic oils.

-

Filtration: Filter through a 0.45 µm PTFE pad or a celite plug.

-

Verification: The filtrate should be colorless.

Data: Scavenger Efficiency Comparison

| Scavenger Type | Efficiency (Pd) | Pros | Cons |

| Activated Carbon | Moderate (60-80%) | Cheap, removes color. | Messy, can adsorb product (yield loss). |

| SiliaMetS® Thiol | High (>95%) | Specific to Pd, no yield loss. | Expensive, requires filtration. |

| Liquid Extraction (L-Cysteine) | Moderate (70%) | Water-soluble removal. | Hard to separate from "greasy" |

Ticket #003: Instability of Boronic Acid Intermediates

User Report: "I converted the bromide to the boronic acid, but the yield is low and I see the des-boryl product (protodeboronation)."

Root Cause Analysis:

While the ethyl spacer insulates the ring from the strong electron-withdrawing effect of the

Corrective Action: Avoid isolating the free boronic acid. Convert it immediately to a Pinacol Ester or a Potassium Trifluoroborate salt .

Protocol: In-situ Pinacol Ester Protection

Instead of hydrolyzing the boronate intermediate to the acid:

-

Reaction: Perform the borylation (e.g., Miyaura borylation) using

.[3] -

Workup: Do not treat with strong base or acid.

-

Purification: The Pinacol ester is lipophilic and stable. It will co-elute nicely with the

tail on silica gel using a Hexane/EtOAc gradient (typically 0-20% EtOAc).

Visual Workflow: Boron Species Stabilization

Caption: Workflow to avoid protodeboronation by trapping as a pinacol ester.

Frequently Asked Questions (FAQ)

Q: Is the

Q: My product is "oiling out" during recrystallization. Why? A: The (2-trifluoromethoxy-ethyl) chain is flexible and inhibits crystal lattice formation. This "anti-freeze" effect is common.

-

Fix: Use a "scratching" technique with a seed crystal, or switch to a solvent system with a sharper solubility curve (e.g., Pentane/Et2O at -20°C).

Q: Can I use standard silica for all derivatives? A: Generally, yes. However, for highly non-polar derivatives, Fluorous Solid Phase Extraction (F-SPE) can be a magic bullet. If the product has high fluorine content, it will stick to a fluorous silica column while non-fluorinated impurities wash away with MeOH:Water (80:20).

References

-

Purification of Fluorinated Aromatics

- Suzuki Coupling Troubleshooting (Dehalogenation): Title: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Source: BenchChem Technical Guides

-

Palladium Scavenging Protocols

-

Properties of Aliphatic Trifluoromethoxy Groups

Sources

Technical Support Center: Coupling Protocols for 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene

Ticket ID: #REQ-8829-OCF3 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Catalyst Selection & Troubleshooting for 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene

Executive Summary: Substrate Analysis

Welcome to the technical support center. You are working with 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene . Before selecting a catalyst, we must analyze the electronic and steric profile of this substrate to predict reactivity.

-

Electrophile Class: Para-alkyl substituted Aryl Bromide.

-

Electronic Profile: The ethyl linker (

) insulates the aromatic ring from the electron-withdrawing trifluoromethoxy group (-

Implication: Oxidative addition (OA) will be slower compared to electron-deficient aryl bromides (e.g., 4-bromo-benzonitrile). You require electron-rich, bulky phosphine ligands to accelerate OA.

-

-

Steric Profile: The para-substitution minimizes steric hindrance at the reaction site.

-

Physicochemical Properties: The

moiety significantly increases lipophilicity.-

Implication: Solubility will be high in non-polar solvents (Toluene, Hexanes) but potentially poor in highly aqueous mixtures.

-

Module 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[1][2]

User Scenario: Coupling your substrate with an aryl/heteroaryl boronic acid.

Recommended Catalyst Systems

For electron-neutral/rich aryl bromides, traditional catalysts like

| Parameter | Standard Protocol (Robust) | Challenging/Steric Protocol |

| Precatalyst | XPhos Pd G3/G4 | SPhos Pd G3/G4 |

| Ligand Role | XPhos provides excellent stability and turnover for general aryl bromides. | SPhos is exceptionally active for hindered partners or electron-rich substrates. |

| Base | ||

| Solvent | THF/Water (10:1) or Dioxane/Water (4:1) | Toluene/Water (10:1) (Better for lipophilic substrates) |

| Temp |

Protocol: General Suzuki Coupling

-

Charge Vessel: Add 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Base (2.0 equiv) to a reaction vial.

-

Solvent & Degas: Add solvent (e.g., THF/Water).[1] Sparge with Argon/Nitrogen for 10 minutes. Oxygen inhibition is the #1 cause of stall.

-

Catalyst Addition: Add XPhos Pd G3 (1–3 mol%).

-

Reaction: Seal and heat to

. Monitor via LCMS/TLC. -

Workup: Dilute with EtOAc. The lipophilic

chain will keep the product in the organic layer. Wash with brine.

Module 2: Buchwald-Hartwig Amination (C-N Bond Formation)[4]

User Scenario: Amination of the aryl bromide with primary or secondary amines.

Recommended Catalyst Systems

The choice of ligand is dictated strictly by the amine class .

| Amine Type | Recommended Catalyst | Rationale |

| Primary Amines ( | BrettPhos Pd G3/G4 | Prevents binding of the product amine to Pd; highly selective for mono-arylation. |

| Secondary Amines ( | RuPhos Pd G3/G4 | Excellent for secondary amines; prevents |

| Anilines ( | BrettPhos or XPhos | Handles the lower nucleophilicity of anilines well. |

Protocol: C-N Coupling

-

Dry Conditions: This reaction is sensitive to water. Flame-dry glassware and use anhydrous solvents.

-

Charge: Add Substrate (1.0 equiv), Amine (1.2 equiv), and Base (NaOtBu 1.4 equiv).

-

Note: If functional groups are base-sensitive (e.g., esters), switch NaOtBu to LHMDS or

.

-

-

Catalyst: Add RuPhos Pd G3 (1–2 mol%) for secondary amines.

-

Solvent: Add anhydrous Toluene or 1,4-Dioxane .

-

Heat:

under Argon.

Module 3: Troubleshooting & Diagnostics

Diagnostic Workflow

Use the following logic map to diagnose reaction failures.

Caption: Diagnostic logic tree for identifying failure modes in Pd-catalyzed coupling of aryl bromides.

Common Issues & Resolutions

Issue 1: Hydrodehalogenation (Ar-Br

Ar-H)

Symptoms: The bromine is replaced by hydrogen. You see a mass of

-

Hydride Source: Alcohol solvents (EtOH, iPrOH) can act as hydride donors via

-hydride elimination from Pd-alkoxides. -

Overheating: High temperatures promote this pathway. Resolution:

-

Switch Solvent: Move to strictly aprotic solvents like Toluene or THF . Avoid primary/secondary alcohols.

-

Catalyst: Increase catalyst loading slightly to favor the productive cycle over the decomposition cycle.

Issue 2: Reaction Stalls (Starting Material Remains)

Symptoms: Reaction turns black (Pd precipitation) or stays clear with no conversion. Root Cause:

-

Pd Black: The catalyst is unstable ("death" of catalyst). The ligands are detaching.[2]

-

No OA: The aryl bromide is too electron-rich (due to the alkyl group) and oxidative addition is slow. Resolution:

-

Use Precatalysts: Switch from

+ Ligand to G3/G4 Precatalysts . These ensure a 1:1 Pd:Ligand ratio and prevent early Pd precipitation [1]. -

Boost Ligand: Use XPhos or SPhos . These are bulky and electron-rich, forcing the Pd into the active 14-electron species necessary for difficult oxidative additions.

Issue 3: Solubility Issues

Symptoms: "Oiling out" or biphasic mixtures that don't mix.

Root Cause: The

-

Solvent System: Use Toluene/Water or Dioxane . Toluene is excellent for solubilizing the trifluoromethoxy tail.

-

Surfactants: For aqueous Suzuki couplings, consider adding TPGS-750-M (2 wt% in water) to form micelles that facilitate the reaction [2].

References

-

Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. (Accessed via search).[3] A comprehensive guide on Buchwald-Hartwig and Suzuki precatalyst selection.

-

BenchChem. Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. (2025).[3][4][5] Technical support guide addressing side reactions in Pd-coupling. (Representative link for technical guide context)

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).[2] Detailed mechanism and ligand selection for amine classes.

-

PubChem. 1-Bromo-4-(2,2,2-trifluoroethyl)benzene Compound Summary. (Accessed 2026).[6] Physicochemical property data for structural analogs.

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving "1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene"

Welcome to the technical support center for "1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene." This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthetic manipulation of this versatile building block. Our aim is to provide in-depth, field-tested insights to ensure the success of your experiments.

Introduction to the Molecule

1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene is a valuable reagent in medicinal chemistry and materials science. The aryl bromide provides a reactive handle for a variety of cross-coupling reactions, while the trifluoromethoxyethyl moiety can impart desirable pharmacokinetic properties, such as enhanced metabolic stability and lipophilicity, to the target molecule. However, the interplay of these functional groups can present unique challenges. This guide offers a structured approach to troubleshooting common synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Suzuki-Miyaura Cross-Coupling Reactions

Question 1: My Suzuki-Miyaura coupling reaction is sluggish or stalls completely. What are the likely causes and how can I optimize the reaction?

Answer: A stalled Suzuki-Miyaura coupling can be attributed to several factors, primarily related to catalyst activity and the stability of the reactants.

-

Causality: The electron-withdrawing nature of the trifluoromethoxyethyl group can modulate the reactivity of the aryl bromide, sometimes making the oxidative addition step more challenging compared to electron-rich aryl bromides. Catalyst deactivation or inefficient transmetalation are also common culprits.

-

Troubleshooting & Optimization:

-

Catalyst and Ligand Selection: For electron-neutral or slightly deactivated aryl bromides, a highly active catalyst system is recommended.

-

Recommendation: Use a palladium(0) source like Pd₂(dba)₃ with a sterically hindered biarylphosphine ligand such as SPhos or XPhos. These ligands promote facile oxidative addition and reductive elimination.

-

Protocol Validation: If you suspect catalyst deactivation, consider using a pre-catalyst like [Pd(allyl)Cl]₂ which can be more robust.

-

-

Base Selection: The choice of base is critical. It must be strong enough to facilitate the formation of the boronate complex for transmetalation but not so strong as to cause degradation of the starting material or product.

-

Recommendation: Start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄. If the reaction is still slow, a stronger base like Cs₂CO₃ can be employed. Avoid extremely strong bases like alkoxides if possible, as they may promote side reactions (see Section 4).

-

-

Solvent and Temperature:

-

Recommendation: A mixture of an organic solvent and water (e.g., dioxane/water or toluene/water) is standard and often effective. Ensure the reaction mixture is adequately degassed to prevent oxidation of the palladium catalyst. Increasing the temperature may improve reaction rates, but monitor for potential decomposition.

-

-

| Parameter | Recommendation 1 | Recommendation 2 | Rationale |

| Palladium Source | Pd₂(dba)₃ | [Pd(allyl)Cl]₂ | High activity for C-Br bond activation. |

| Ligand | SPhos or XPhos | Buchwald's G3/G4 Precatalysts | Bulky phosphines enhance catalytic turnover. |

| Base | K₃PO₄ | Cs₂CO₃ | Balances reactivity and minimizes side reactions. |

| Solvent | Toluene/Water (4:1) | 1,4-Dioxane/Water (4:1) | Promotes dissolution of both organic and inorganic reagents. |

| Temperature | 80-100 °C | 110 °C (reflux) | Higher temperatures can overcome activation barriers. |

Question 2: I am observing significant amounts of a debrominated byproduct, 4-(2-trifluoromethoxy-ethyl)-benzene. Why is this happening and how can I prevent it?

Answer: The formation of a hydrodehalogenated (debrominated) product is a common side reaction in palladium-catalyzed cross-coupling.

-

Causality: This side reaction can occur through several pathways, including the reaction of the aryl-palladium intermediate with trace amounts of water or other proton sources, or via a competing reductive process.

-

Troubleshooting & Optimization:

-

Anhydrous Conditions: While many Suzuki couplings tolerate water, excessive amounts or the presence of acidic impurities can be detrimental.

-

Recommendation: Use anhydrous solvents and ensure your boronic acid is of high purity.

-

-

Boronic Acid Quality: Poor quality boronic acid can contain boric acid, which can facilitate protodeboronation and subsequent hydrodehalogenation.

-

Recommendation: Use freshly purchased or recrystallized boronic acid. Consider using potassium trifluoroborate salts, which are often more stable.[1]

-

-

Reaction Time: Prolonged reaction times at high temperatures can lead to increased byproduct formation.

-

Recommendation: Monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed.

-

-

Section 2: Buchwald-Hartwig Amination

Question 1: My Buchwald-Hartwig amination is giving a low yield. What are the key parameters to investigate?

Answer: Low yields in Buchwald-Hartwig aminations are often traced back to the catalyst system, base, or the stability of the amine coupling partner.

-

Causality: The formation of the carbon-nitrogen bond is a delicate process that requires a carefully balanced catalytic cycle.[2] Catalyst inhibition by the amine or product, or side reactions involving the base, can impede the reaction.

-

Troubleshooting & Optimization:

-

Ligand Choice: The choice of ligand is paramount in Buchwald-Hartwig amination.

-

Recommendation: For coupling with primary or secondary alkylamines or anilines, ligands like XPhos or RuPhos are generally effective. For more challenging couplings, consider using more advanced ligands like BrettPhos.[3]

-

-

Base Selection: A strong, non-nucleophilic base is required.

-

Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially if the substrate is base-sensitive.

-

-

Solvent: Anhydrous, non-protic solvents are essential.

-

Recommendation: Toluene or 1,4-dioxane are standard choices. Ensure they are thoroughly dried and degassed.

-

-

Caption: Decision-making flowchart for troubleshooting low-yielding reactions.

References

-

Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend.1900 , 130, 1322-1325. [Link]

-

Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41 (11), 1534–1544. [Link]

-

Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; John Wiley & Sons, 2020. [Link]

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

-

Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]

-

SIUE Department of Chemistry. Elimination Reactions. [Link]

-

Molander, G. A.; Biolatto, B. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. J. Org. Chem.2003 , 68 (11), 4302–4314. [Link]

-

Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem.2018 , 14, 1064–1071. [Link]

-

Royal Society of Chemistry. Supporting Information for various bromination reactions. [Link]

-

Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Hasenstab-Riedel, S. Chemistry of the Trifluoromethoxy Group. Freie Universität Berlin. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to ¹H and ¹³C NMR Analysis of "1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene" and its Synthetic Precursors

Introduction: The Imperative for Rigorous Structural Verification